Bienvenue dans la boutique en ligne BenchChem!

1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Physicochemical characterization Structural analog comparison Molecular weight differentiation

This 1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-09-5) is a structurally distinct, fully aromatic pyrazolo[4,3-c]quinoline lacking the 3-oxo group found in BZR-active analogs. The 6,8-difluoro pattern may enhance metabolic stability, while the 3-chloro substituent provides a synthetic handle for further derivatization. It fills a gap in screening libraries as a representative of the 1-aryl-3-phenyl subclass not covered by the extensively studied 2-arylpyrazolo[4,3-c]quinolin-3-one series. Its well-defined physicochemical identity (MW 391.8, C₂₂H₁₂ClF₂N₃) and unique isotopic signature make it suitable as an LC-MS/MS reference standard. Biological activity is entirely unvalidated; this compound must be screened de novo. Procure with the explicit understanding that its activity profile is uncharacterized.

Molecular Formula C22H12ClF2N3
Molecular Weight 391.81
CAS No. 901044-09-5
Cat. No. B2653379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901044-09-5
Molecular FormulaC22H12ClF2N3
Molecular Weight391.81
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)Cl
InChIInChI=1S/C22H12ClF2N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H
InChIKeyDINGIVBHWIRNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-09-5): Procurement-Relevant Structural and Data Baseline


1-(3-Chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-09-5) is a fully aromatic fused tricyclic compound belonging to the pyrazolo[4,3-c]quinoline class, with a molecular formula of C₂₂H₁₂ClF₂N₃ and a molecular weight of 391.8 g/mol . Unlike the extensively studied 2-arylpyrazolo[4,3-c]quinolin-3-one series known for central benzodiazepine receptor (BZR) affinity [1], this compound features a 1-(3-chlorophenyl) substituent and a 3-phenyl group without a ring carbonyl, placing it in a distinct structural subclass. No peer-reviewed biological activity data, pharmacological profiles, or comparative studies against analogs were identified for this specific compound in primary literature or patents at the time of this analysis.

Why 1-(3-Chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Assumed Interchangeable with In-Class Analogs


Pyrazolo[4,3-c]quinoline derivatives are not a functionally uniform class. The presence or absence of a 3-oxo group fundamentally alters the electronic character and biological target profile: 2-arylpyrazolo[4,3-c]quinolin-3-ones act as high-affinity BZR ligands with nanomolar Ki values [1], while 1H-pyrazolo[4,3-c]quinolines lacking this carbonyl have been explored for entirely different targets such as β-glucuronidase inhibition [2] and nitric oxide production suppression [3]. Within the 1-aryl subseries, even minor substituent changes on the N1-phenyl ring (e.g., chloro vs. fluoro vs. nitro) have been shown to markedly alter potency in biological assays [2]. Without direct head-to-head data for this specific compound, assuming functional equivalence to any analog—even one differing only at the 3-chloro position—constitutes a scientifically unjustified procurement risk.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline Against Closest Analogs


Physicochemical Identity: Molecular Weight Differentiation vs. the 1,3-Diphenyl Parent Analog

The target compound possesses a molecular weight of 391.8 g/mol (C₂₂H₁₂ClF₂N₃), which is 34.4 g/mol higher than the structurally closest commercially cataloged analog, 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-36-6; 357.4 g/mol; C₂₂H₁₃F₂N₃) . This difference corresponds precisely to the replacement of one hydrogen atom at the meta-position of the N1-phenyl ring with a chlorine atom. The resulting increase in lipophilicity (predicted clogP shift approximately +0.7 log units for the Cl-for-H substitution on an aromatic ring, based on fragment-based constants) and altered electron density distribution can affect membrane permeability, metabolic stability, and target binding kinetics in ways that are not predictable from the unsubstituted analog [1].

Physicochemical characterization Structural analog comparison Molecular weight differentiation

Structural Subclass Differentiation: Absence of 3-Oxo Group Distinguishes This Compound from BZR-Active Series

The target compound is a fully aromatic 1H-pyrazolo[4,3-c]quinoline, whereas the only quantitatively characterized pyrazolo[4,3-c]quinoline series with established BZR binding data are 2-arylpyrazolo[4,3-c]quinolin-3-ones. In the Savini et al. (1993) study, the most potent 6,8-difluoro-substituted 2-aryl derivatives achieved [³H]flunitrazepam displacement IC₅₀ values in the low nanomolar range (e.g., compound 4d: IC₅₀ = 0.9 nM), comparable to or exceeding diazepam [1]. The target compound lacks the 3-oxo group that serves as a critical hydrogen bond acceptor in the BZR pharmacophore model; consequently, it cannot be assumed to share this nanomolar BZR affinity. No [³H]flunitrazepam displacement data exist for this compound.

Benzodiazepine receptor Structure-activity relationship Core scaffold comparison

Alternative Biological Activity Domain: β-Glucuronidase and Anti-Inflammatory Subclass Precedent Without Specific Data

The 1H-pyrazolo[4,3-c]quinoline scaffold lacking a 3-oxo group has been investigated as bacterial β-glucuronidase inhibitors (IC₅₀ values ranging from 0.16 μM to >100 μM depending on substitution) [1] and as suppressors of LPS-induced NO production (lead compound 2a: IC₅₀ = 0.39 μM) [2]. The target compound's N1-(3-chlorophenyl) and 6,8-difluoro substitution pattern is novel within these studied series and has not been tested. Based on SAR trends from the β-glucuronidase study, the 6,8-difluoro motif on the quinoline ring generally enhances potency relative to unsubstituted or monohalogenated analogs, while the effect of a 3-chloro substituent on the N1-aryl ring remains uncharacterized [1].

β-Glucuronidase inhibition Anti-inflammatory 1H-pyrazolo[4,3-c]quinoline

Absence of In Vivo or Selectivity Data: Distinction from Clinically Advanced Pyrazolo[4,3-c]quinolines

Certain 4,5-dihydro-1H-pyrazolo[4,3-c]quinolines bearing a 7,8-difluoro pattern (e.g., ELND006) have advanced to preclinical development as gamma-secretase inhibitors with reported in vivo brain Aβ-lowering efficacy (ED₅₀ values) and metabolic stability data [1]. The target compound differs in three critical aspects: (i) it is fully aromatic (no 4,5-dihydro saturation), (ii) it bears a 6,8-difluoro rather than 7,8-difluoro substitution, and (iii) it has a 1-(3-chlorophenyl)-3-phenyl substitution rather than a cyclopropyl-sulfonamide motif. No in vivo pharmacokinetic, toxicity, or target engagement data exist for this specific compound.

Gamma-secretase inhibition ELND006 In vivo pharmacokinetics

Evidence-Constrained Application Scenarios for 1-(3-Chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-09-5)


Exploratory Medicinal Chemistry: Scaffold-Hopping Library Member for Non-BZR Target Screening

This compound can serve as a structurally distinct entry in a pyrazolo[4,3-c]quinoline-focused screening library, specifically representing the 1-aryl-3-phenyl fully aromatic subclass not covered by the BZR-active 3-one series [1]. Its 3-chloro substituent provides a synthetic handle for further derivatization (e.g., Suzuki coupling), and its 6,8-difluoro pattern may confer metabolic stability relative to non-fluorinated analogs . Researchers targeting novel bacterial β-glucuronidase inhibition [2] or anti-inflammatory NO suppression pathways [3] may include this compound as part of a systematic SAR expansion, with the explicit understanding that its activity is unvalidated and must be determined de novo.

Analytical Reference Standard for Chlorinated Pyrazoloquinoline Identification in Environmental or Metabolomic Profiling

The compound's distinct molecular ion ([M+H]⁺ m/z 392.1, featuring the characteristic ³⁵Cl/³⁷Cl isotopic ratio) and unique retention time on reversed-phase chromatography (predicted to be higher than the 1,3-diphenyl analog due to increased lipophilicity [1]) make it suitable as a reference standard for LC-MS/MS method development targeting halogenated heterocycles. This application relies on its well-defined physicochemical identity (MW 391.8, formula C₂₂H₁₂ClF₂N₃) and does not depend on biological activity data.

Computational Chemistry: Quantum Mechanical Benchmarking of Halogen and Fluorine Substituent Effects on Pyrazoloquinoline Electronics

The combination of two electron-withdrawing fluorine atoms on the quinoline ring and a meta-chlorine on the N1-phenyl ring creates a unique electronic environment amenable to density functional theory (DFT) studies of substituent effects on HOMO-LUMO gaps, electrostatic potential surfaces, and halogen-bond donor capacity (σ-hole on Cl) [1]. When compared computationally to the 1,3-diphenyl analog (ΔclogP ≈ +0.7; altered dipole moment and polar surface area ), this compound offers a well-defined perturbation for structure-property relationship modeling without requiring biological validation.

Chemical Biology Tool Compound for Selectivity Profiling (Conditional on Future Primary Validation)

Should future studies establish a biochemical IC₅₀ value for this compound in a defined assay (e.g., kinase panel, GPCR screen), the 3-chloro substituent provides a clear structural feature for analog comparison (e.g., vs. 1-(4-chlorophenyl) or 1-(3-fluorophenyl) regioisomers) [1]. As of the present analysis, this scenario is entirely prospective; no such data exist. Procurement for this purpose should be contingent on the availability of primary screening data from the procuring laboratory or an external data disclosure.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.